Boc-DL-脯氨酸乙酯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

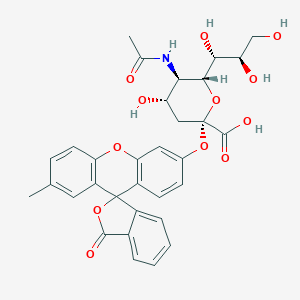

Boc-DL-Proline ethyl ester is a derivative of the amino acid proline, which is used in various chemical syntheses. The "Boc" in the name refers to the tert-butoxycarbonyl protective group, which is commonly used to protect the amine functionality during peptide synthesis. While the provided papers do not directly discuss Boc-DL-Proline ethyl ester, they do provide insights into similar compounds, such as N-Boc-3,4-dehydro-l-proline methyl ester and Boc-l-proline, which are used in asymmetric synthesis and catalysis .

Synthesis Analysis

The synthesis of related compounds like N-Boc-3,4-dehydro-l-proline methyl ester has been reported to be highly efficient when using a modular flow reactor process. This method involves the use of immobilized reagents and scavengers, which allows for the rapid synthesis of the product with high yield, purity, and enantiomeric excess without the need for additional purification steps . This suggests that similar methods could potentially be applied to the synthesis of Boc-DL-Proline ethyl ester.

Molecular Structure Analysis

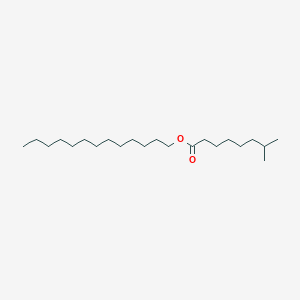

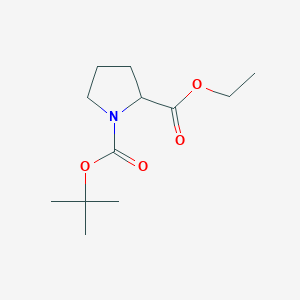

The molecular structure of Boc-DL-Proline ethyl ester would include a proline core with an ethyl ester moiety and a Boc-protected amine group. The structure is likely to influence its reactivity and stability, as seen with Boc-l-proline, which acts as a chiral ligand in asymmetric catalysis due to its specific three-dimensional arrangement .

Chemical Reactions Analysis

Boc-l-proline has been utilized as a chiral ligand for the enantioselective addition of phenylacetylene to aromatic aldehydes, demonstrating the potential of proline derivatives in asymmetric catalysis . This indicates that Boc-DL-Proline ethyl ester could also participate in similar chemical reactions, potentially serving as a ligand or catalyst in the synthesis of chiral molecules.

Physical and Chemical Properties Analysis

While the physical and chemical properties of Boc-DL-Proline ethyl ester are not directly discussed in the provided papers, the properties of similar compounds can offer some insights. For instance, the high purity and enantiomeric excess of N-Boc-3,4-dehydro-l-proline methyl ester suggest that it has a well-defined chiral structure, which is crucial for its role in synthesis . The physical properties such as solubility, melting point, and stability would be important for the practical use of Boc-DL-Proline ethyl ester in chemical reactions and could be inferred from related compounds.

科学研究应用

植物抗逆性

研究表明,与感兴趣的主题密切相关的氨基酸脯氨酸在改善植物非生物胁迫抗性方面发挥着重要作用。脯氨酸和甘氨基甜菜碱是许多植物物种在面对干旱、盐碱、极端温度、紫外线辐射和重金属暴露等环境胁迫时积累的主要有机渗透物质。这些化合物被认为对酶和膜完整性产生积极影响,并在调节受胁迫植物的渗透调节中发挥适应性作用。尽管没有提及直接应用Boc-DL-脯氨酸乙酯,但了解脯氨酸在耐受胁迫中的作用可以为其衍生物在增强植物对非生物胁迫的抵抗力方面提供见解(Ashraf & Foolad, 2007)。

材料科学和生物相容性

在材料科学领域,通过酯化对天然聚合物进行改性,例如透明质酸酯,已经导致新型的、生物相容性和可降解的材料的开发。这些材料,包括乙酸和苯甲酸透明质酸酯,由于其多样的生物学特性,承诺在临床应用中具有一系列应用。这个研究方向表明,对化合物如Boc-DL-脯氨酸乙酯进行化学改性可能会产生具有特定理想性能的材料,用于生物医学应用(Campoccia et al., 1998)。

抗菌应用

月桂酸乙酯酯,一种具有低毒性的阳离子表面活性剂,对广泛范围的微生物表现出优异的抗菌活性,并获得了在食品保鲜中使用的批准。这反映了乙酯酯的潜力,包括可能的Boc-DL-脯氨酸乙酯,在食品系统中用于抗菌应用,以提高微生物安全性和质量(Ma et al., 2023)。

脯氨酸代谢在病原体防御中的作用

植物中脯氨酸和吡咯烷-5-羧酸(P5C)的代谢受到严格调节,特别是在病原体感染和非生物胁迫期间。这种调节在植物对抗病原体的防御中发挥作用,表明脯氨酸的衍生物,如Boc-DL-脯氨酸乙酯,可能对增强植物对疾病和环境胁迫的抵抗力具有影响(Qamar et al., 2015)。

安全和危害

Boc-DL-Proline ethyl ester should be handled with care. Avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes . Use personal protective equipment and ensure adequate ventilation . In case of accidental release, collect and arrange disposal, keeping the chemical in suitable and closed containers .

属性

IUPAC Name |

1-O-tert-butyl 2-O-ethyl pyrrolidine-1,2-dicarboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H21NO4/c1-5-16-10(14)9-7-6-8-13(9)11(15)17-12(2,3)4/h9H,5-8H2,1-4H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IBCLKOLOJLBQDZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1CCCN1C(=O)OC(C)(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H21NO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90479968 |

Source

|

| Record name | Boc-DL-Proline ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90479968 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

243.30 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Boc-DL-Proline ethyl ester | |

CAS RN |

125347-83-3 |

Source

|

| Record name | 1,2-Pyrrolidinedicarboxylic acid, 1-(1,1-dimethylethyl) 2-ethyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=125347-83-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Boc-DL-Proline ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90479968 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

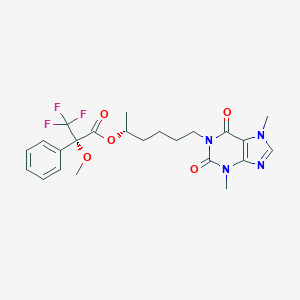

![2-(5-oxo-1a,2-dihydro-1H-cyclopropa[c]indole-3-carbonyl)-7,8-dihydro-3H-pyrrolo[3,2-e]indole-6-carboxamide](/img/structure/B153780.png)

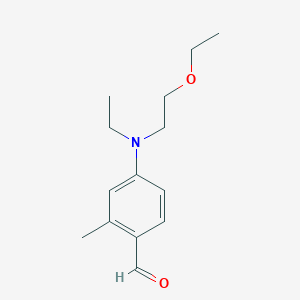

![N-[(2S)-6-amino-1-[(2-amino-2-oxoethyl)amino]-1-oxohexan-2-yl]-1-[(4R,7S,10S,13S,16S,19R)-19-amino-7-(2-amino-2-oxoethyl)-13-benzyl-10-(3-hydrazinyl-3-oxopropyl)-16-[(4-hydroxyphenyl)methyl]-6,9,12,15,18-pentaoxo-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carbonyl]pyrrolidine-2-carboxamide](/img/structure/B153784.png)

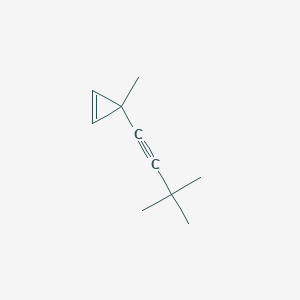

![[(2R,3R,4S,5R)-2-(hydroxymethyl)-5-(6-methoxypurin-9-yl)-4-pentanoyloxyoxolan-3-yl] pentanoate](/img/structure/B153812.png)